Bromopyrogallol red

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromopyrogallol red can be synthesized through the bromination of pyrogallol red. The process involves the reaction of pyrogallol red with bromine in an acidic medium, typically using hydrobromic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often involving crystallization from ethanol or aqueous alkaline solutions followed by acidification . The purification is further enhanced by chromatographic separation on a polyamide column prewashed with hydrochloric acid .

Types of Reactions:

Oxidation and Reduction: this compound undergoes reduction reactions, particularly in the presence of reducing agents like potassium nitrate.

Complexation: It forms complexes with various metal ions, such as bismuth, cadmium, cobalt, magnesium, and manganese.

Common Reagents and Conditions:

Oxidation: Potassium nitrate in acidic or basic conditions.

Complexation: Quaternary ammonium salts, metal ions like bismuth, cadmium, cobalt, magnesium, and manganese.

Major Products:

Reduction: Reduced forms of this compound.

Complexation: Colored complexes with metal ions, such as blue to violet-blue complexes with yttrium and cerium.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

1.1 Spectrophotometric Analysis

Bromopyrogallol red is extensively used in spectrophotometric methods for the determination of various metal ions. It forms colored complexes with different metals, allowing for sensitive detection. For instance, when reacting with niobium(V) in a tartrate medium at pH 6.0, it produces an intense blue-colored complex, enhancing the sensitivity of detection methods for trace metals like silver through the formation of ternary complexes .

Table 1: Spectrophotometric Applications of this compound

| Metal Ion | Medium | pH | Color Change |

|---|---|---|---|

| Niobium(V) | Tartrate | 6.0 | Blue |

| Silver | Aqueous | - | Formation of ternary complex |

| Yttrium | Aqueous | - | Blue to violet-blue |

| Cerium | Aqueous | - | Blue to violet-blue |

1.2 Complexometric Indicator

This compound serves as a complexometric indicator for titrations involving various metal ions such as bismuth, cadmium, cobalt, magnesium, and manganese. It is particularly effective in back-titrations with metals like cobalt and copper, where it helps determine the endpoint through color changes .

Table 2: Metal Ions and Corresponding Titration pH Values

| Metal Ion | Titration Type | pH |

|---|---|---|

| Bismuth | Direct | 9.3 |

| Cadmium | Back-titration | 10 |

| Cobalt | Back-titration | - |

| Manganese | Direct | 10 |

Biochemical Applications

2.1 Protein Binding

In biochemistry, this compound is utilized for quantifying proteins in aqueous solutions by binding to them under acidic conditions. This property is exploited in various assays, including the electrophoretic mobility shift assay, where it assists in analyzing protein-DNA interactions .

Case Study: Protein Quantification Using this compound

- Objective: To determine protein concentration in a sample.

- Method: this compound was added to protein samples under acidic conditions.

- Results: The binding was quantified spectrophotometrically, showing a direct correlation between absorbance and protein concentration.

Environmental Applications

This compound has been studied for its potential use in environmental monitoring and pollution control. It can assist in detecting heavy metal ions in wastewater through adsorption phenomena, contributing to environmental protection efforts .

Table 3: Environmental Applications of this compound

| Application | Description |

|---|---|

| Heavy Metal Detection | Used as an indicator for heavy metal ions |

| Wastewater Treatment | Assists in the removal of pollutants |

Mecanismo De Acción

Bromopyrogallol red functions primarily as a hydrogen donor for peroxidase reactions. It acts as a catalyst, with its reaction rate dependent on enzyme and substrate concentrations . The compound’s ability to form complexes with metal ions is due to its protonized carbonyl group and dissociated sulfonate group, which facilitate the binding of metal ions .

Comparación Con Compuestos Similares

Pyrogallol Red: Similar in structure but lacks the bromine atoms.

Triphenylmethane Dyes: Bromopyrogallol red belongs to this class of dyes, which are known for their vibrant colors and use in various analytical applications.

Uniqueness: this compound is unique due to its enhanced sensitivity and color contrast in the presence of quaternary ammonium salts. It also exhibits stronger acidic properties compared to pyrogallol red, making it more effective in certain analytical applications .

Actividad Biológica

Bromopyrogallol red (BPR) is a synthetic dye and complexometric indicator with significant applications in analytical chemistry and biochemistry. Its biological activity has been explored in various contexts, particularly in protein binding, enzyme catalysis, and as a reagent in spectrophotometric analyses. This article provides an overview of the biological activities associated with BPR, supported by research findings, data tables, and case studies.

This compound is characterized by its complexation properties, particularly with metal ions. It is a green to dark brown crystalline powder that exhibits different colors depending on the pH of the solution. The absorption maxima of BPR vary across different solvents, indicating its versatility in analytical applications:

| Solvent | Absorption Maxima (nm) |

|---|---|

| Dimethyl sulfoxide | 412, 523 |

| Ethanol | 400-540 |

| Water | 360-530 |

| 1,4-Dioxane/Water (4:2) | 470 |

Protein Binding

BPR has been utilized in pharmacy to bind proteins effectively. It operates optimally at concentrations of 30–100 μmol/L and has been employed in electrophoretic mobility shift assays to study protein interactions . The ability of BPR to form stable complexes with proteins enhances its utility in biochemical assays.

Enzyme Catalysis

This compound serves as a hydrogen donor substrate for peroxidase enzymes. In the presence of hydrogen peroxide (H2O2), BPR can catalyze reactions involving glucose, significantly increasing the reaction rate. This catalytic system has been shown to enhance the efficiency of enzymatic reactions, making it valuable for biochemical applications .

Spectrophotometric Applications

BPR is frequently used as a reagent for spectrophotometric analysis due to its ability to form colored complexes with various metal ions. For example, it forms blue to violet-blue complexes with rare-earth elements such as yttrium and cerium, which can be quantitatively analyzed . This property is leveraged in various analytical techniques for detecting trace metals.

Case Studies

- Electrochemical Degradation : A study investigated the electrochemical degradation of BPR in textile dye wastewater using a cobalt ion system. The results indicated optimal degradation conditions at pH 4.0 with a cobalt concentration of 0.1 mM, showcasing BPR's potential for environmental applications in pollutant degradation .

- Binding Studies : Research using spectroscopic methods revealed insights into the interaction between BPR and bovine serum albumin (BSA). The binding affinity and mechanism were elucidated, highlighting BPR's role as an effective probe for studying protein-ligand interactions .

- Selective Anionic Receptor : A novel application of BPR was reported as a selective receptor for acetate ions in mixed solvent systems. This study demonstrated BPR's versatility beyond traditional uses, expanding its role in chemical sensing applications .

Safety and Toxicological Considerations

Despite its widespread use, safety assessments indicate that BPR is not classified as harmful by ingestion; however, it may cause skin irritation and eye contact can lead to tearing or redness . Proper handling protocols should be followed to mitigate any potential risks associated with exposure.

Propiedades

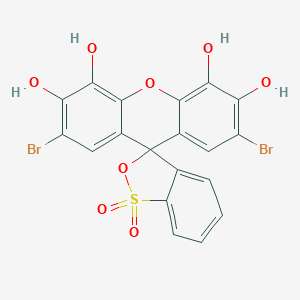

IUPAC Name |

2',7'-dibromo-1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXYYBXMARTXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)O)O)O)Br)OS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066082 | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-43-9 | |

| Record name | Bromopyrogallol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopyrogallol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016574439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopyrogallol red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(5-bromo-2,3-dihydroxy-4-oxo-2,5-cyclohexadienylidene)-α-(5-bromo-2,3,4-trihydroxyphenyl)toluenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Brompyrogallol Red | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6NS5EJ2GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Bromopyrogallol Red a suitable reagent for spectrophotometric analysis?

A1: BPR forms intensely colored complexes with numerous metal ions, exhibiting distinct absorption spectra compared to the free dye. This allows for sensitive and selective spectrophotometric determination of these metals by measuring the absorbance of the complex. [, , , , , , ]

Q2: Which metals can be determined using this compound?

A2: Research demonstrates BPR's utility in determining trace amounts of various metals, including but not limited to Molybdenum(VI), Iron (II and III), Niobium, Lead(II), Scandium, Osmium(VIII), Titanium(IV), Antimony, Yttrium, Aluminum, Bismuth, Ytterbium (III), Germanium, Tin(IV), Cobalt, Zirconium(IV), Thorium(IV), and Uranium. [1, 2, 5-7, 9, 14-16, 19-21, 24, 29, 30, 33, 34]

Q3: Can this compound be used to analyze real-world samples?

A3: Yes, BPR has been successfully applied to determine metal content in diverse matrices such as medicines, sediments, coal cinder, alloy steels, water samples (including river water, lake water, tap water), canned food, veterinary preparations, pharmaceutical formulations, churchite, refined ores, chlorination residues, zinc lixiviating solutions, silicate rocks, and urine. [1, 2, 6, 7, 14-16, 19-21, 24, 29-31, 33, 34]

Q4: How do surfactants impact the sensitivity of BPR-based methods?

A4: Studies show that the presence of cationic and nonionic surfactants can significantly influence the sensitivity of spectrophotometric methods utilizing BPR. They can enhance the molar absorptivity, shift the analytical wavelength, and even enable the analysis of otherwise insoluble complexes. [, , , , , , , , ] For instance, cetylpyridinium chloride and Triton X-100 were used to improve the sensitivity of Bismuth determination. []

Q5: Can this compound be used for kinetic-based analysis?

A5: Yes, BPR's ability to undergo catalytic oxidation in the presence of certain metal ions and hydrogen peroxide has led to the development of kinetic spectrophotometric methods. These methods rely on measuring the rate of change in absorbance, which is proportional to the analyte concentration. [, , , , ]

Q6: How can this compound be used in flow injection analysis?

A6: BPR has been successfully incorporated into flow injection analysis (FIA) systems for automated determination of cationic surfactants. The method exploits the sensitizing effect of these surfactants on the reaction between molybdenum and BPR. This leads to increased absorbance of the resulting complex, allowing for quantification of the surfactant. []

Q7: Can this compound be used for the analysis of organic compounds?

A7: While primarily used for metal analysis, BPR has also shown promise in determining organic compounds. For example, it has been successfully employed for the determination of benzidine, a carcinogenic aromatic amine, based on a colorimetric reaction. [] Additionally, a method for assessing haze-active protein in beer was developed using BPR, taking advantage of its ability to bind to proteins and cause a spectral shift. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C19H10Br2O9S, and its molecular weight is 578.18 g/mol.

Q9: How does this compound interact with metal ions?

A9: BPR typically chelates metal ions through its hydroxyl and sulfonic acid groups, forming stable complexes. The exact stoichiometry and structure of these complexes can vary depending on the metal ion, pH, and presence of other ligands or surfactants. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.